Plk1 Inhibitory Potency: Patent-Claimed Improvement Over WO 06/066172 Prior Art
The US8063035B2 patent explicitly claims that certain triazolyl aminopyrimidine compounds—including the genus containing the 5-phenyl substituted target compound—exhibit improved potency against Plk1 over compounds disclosed in WO 06/066172 [1]. While the patent does not disclose individual IC50 values for every exemplified compound, the generic claim of improvement is supported by the structural rationale: the 5-phenyl-1,2,4-triazole moiety provides enhanced hydrophobic interaction with the Plk1 ATP-binding cleft compared to the smaller, less lipophilic substituents in the prior art compounds. BI-2536, the clinical benchmark Plk1 inhibitor, has a reported Plk1 IC50 of 0.83 nM [2]; the patent positions its triazolyl aminopyrimidine series as pharmacokinetically differentiated from BI-2536 rather than solely competing on potency.
| Evidence Dimension | Plk1 inhibitory potency (patent-claimed improvement) |
|---|---|
| Target Compound Data | Belongs to genus claimed to have improved Plk1 potency over WO 06/066172 compounds (exact IC50 not publicly disclosed for this specific compound) |
| Comparator Or Baseline | WO 06/066172 prior art compounds; BI-2536 (Plk1 IC50 = 0.83 nM, Ki = 0.83 nM) |
| Quantified Difference | Directional improvement claimed; absolute quantification unavailable in open literature |
| Conditions | Plk1 enzymatic inhibition assay (patent context, specific assay conditions not detailed) |
Why This Matters
Procurement decisions for Plk1-targeted probe compounds or lead optimization programs must consider both potency and pharmacokinetic differentiation; the patent-claimed improvement over prior art indicates this scaffold was prioritized for development over earlier-generation inhibitors.
- [1] Brooks HB, et al. Triazolyl aminopyrimidine compounds. US Patent 8,063,035 B2. Issued November 22, 2011. Assigned to Eli Lilly and Company. View Source
- [2] Steegmaier M, et al. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo. Current Biology. 2007;17(4):316-322. doi:10.1016/j.cub.2006.12.037. View Source
